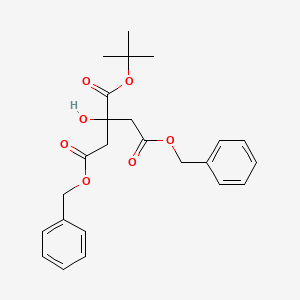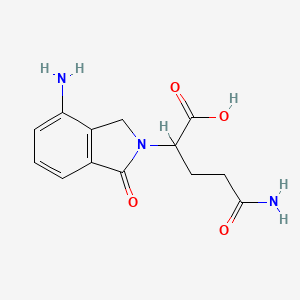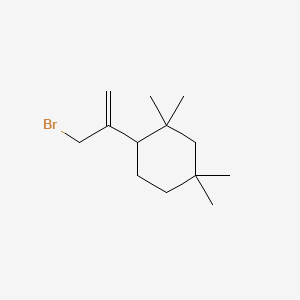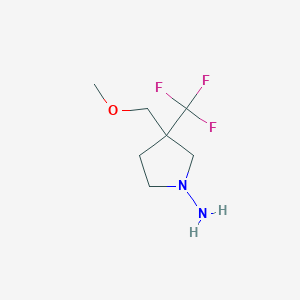![molecular formula C29H29N3O5 B13428227 1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is a nucleoside analog with significant antiviral properties. It is a modified form of uridine, where specific functional groups have been altered to enhance its biological activity. This compound has a molecular formula of C29H29N3O5 and a molecular weight of 499.56 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using a methoxytrityl (MTr) group.
Deoxygenation at the 2’ and 3’ positions: This step involves the removal of hydroxyl groups to form the dideoxy structure.
Introduction of the amino group at the 3’ position: This is typically done through nucleophilic substitution reactions.
Deprotection of the 5’-hydroxyl group: The final step involves the removal of the MTr group to yield the desired compound
Industrial Production Methods
Industrial production of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position .
科学的研究の応用
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound has shown promise in antiviral therapies, particularly against retroviruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
作用機序
The mechanism of action of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine involves its incorporation into viral DNA or RNA, leading to chain termination. This inhibits viral replication and reduces the viral load. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A similar compound with antiviral properties.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS
Uniqueness
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is unique due to its specific modifications, which enhance its antiviral activity and reduce toxicity compared to other nucleoside analogs. Its methoxytrityl group provides additional stability and specificity in biological systems .
特性
分子式 |
C29H29N3O5 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24-,25-,27-/m1/s1 |
InChIキー |
LAZWXEWQXFLZKY-RGSZASNESA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)







